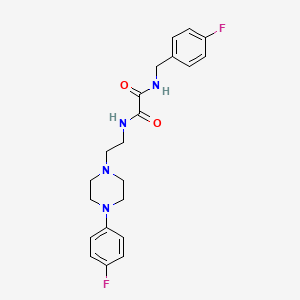

N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Description

N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two key structural motifs:

- N1-substituent: A 4-fluorobenzyl group, which introduces electron-withdrawing fluorine atoms to modulate lipophilicity and metabolic stability.

This compound belongs to a broader class of oxalamides investigated for diverse applications, including flavor enhancement, antimicrobial activity, and kinase inhibition . Its design leverages the oxalamide scaffold’s versatility in accommodating functional groups that influence target affinity and metabolic pathways.

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N4O2/c22-17-3-1-16(2-4-17)15-25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)19-7-5-18(23)6-8-19/h1-8H,9-15H2,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULMNJZFFONDLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine from piperazine and 4-fluorobenzyl chloride under basic conditions.

Alkylation: The piperazine derivative is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

Oxalamide Formation: The final step involves the reaction of the alkylated piperazine derivative with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.

Reduction: Hydrogenated derivatives with reduced double bonds or nitro groups.

Substitution: Derivatives with different substituents replacing the fluorine atoms.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders due to its piperazine moiety.

Materials Science: The compound’s fluorinated groups can impart unique properties to materials, such as increased hydrophobicity and thermal stability.

Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition due to its complex structure.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets:

Receptor Binding: The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting biochemical pathways.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in substituent patterns on the benzyl, piperazine, or ethyl moieties. Key examples include:

Key Observations :

- Fluorine vs. Methoxy Groups : Fluorine substituents (as in the target compound) improve metabolic stability compared to methoxy groups, which may undergo demethylation .

- Piperazine vs. Pyridine : The piperazine-ethyl chain in the target compound may enhance binding to amine receptors (e.g., serotonin or dopamine receptors) compared to pyridine-containing analogs like S336 .

Pharmacological and Functional Comparisons

- Receptor Binding: The target compound’s piperazine-ethyl chain is structurally analogous to kinase inhibitors exploiting the 1-(4-fluorobenzyl)piperazine fragment for tyrosine kinase binding . 16.099 act as umami taste receptor (hTAS1R1/hTAS1R3) agonists due to their pyridine-ethyl and methoxybenzyl groups .

Antimicrobial Activity :

- GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) showed moderate antimicrobial activity, suggesting that isoindoline imides may enhance bacterial membrane disruption compared to the target compound’s piperazine chain .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, known for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Functional Groups : Contains a fluorobenzyl group and a piperazine moiety.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 421.48 g/mol

Synthesis

The synthesis of this compound typically involves multi-step processes. Key steps include:

- Formation of Piperazine Derivative : The initial step involves the reaction of 4-fluorobenzylamine with appropriate reagents to form the piperazine derivative.

- Oxalamide Formation : The final step includes the reaction with oxalyl chloride to yield the oxalamide product.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structural features allow it to modulate biochemical pathways effectively.

Pharmacological Studies

Recent studies have highlighted its potential in several pharmacological applications:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation in vitro, making it a candidate for further investigation in oncology.

Research Findings

A summary of key research findings regarding this compound is presented below:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In vitro studies showed that the compound inhibited the growth of human breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM. Mechanistic studies suggested that apoptosis was induced via mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.